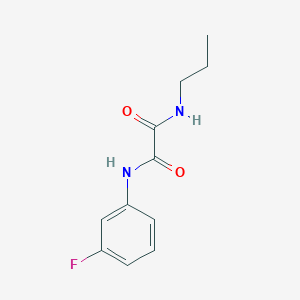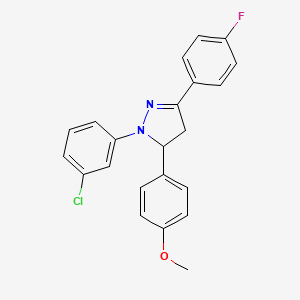
(4-methoxy-2,6-dimethylphenyl)phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methoxy-2,6-dimethylphenyl)phenylamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1991 and gained popularity as a recreational drug in the early 2000s. Despite its illicit use, 2C-E has been the subject of scientific research due to its potential therapeutic applications.
作用机制
(4-methoxy-2,6-dimethylphenyl)phenylamine acts as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and perception. The activation of the 5-HT2A receptor also leads to changes in brain activity patterns, which may underlie the psychedelic effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include changes in heart rate, blood pressure, and body temperature. It also leads to alterations in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. These changes are thought to contribute to the psychedelic effects of this compound, including altered perception, enhanced creativity, and spiritual experiences.
实验室实验的优点和局限性
The advantages of using (4-methoxy-2,6-dimethylphenyl)phenylamine in lab experiments include its unique mechanism of action, which differs from traditional antidepressants. It also has a relatively short duration of action, which allows for controlled administration and monitoring. However, the limitations of using this compound in lab experiments include its potential for abuse and the lack of long-term safety data.
未来方向
Future research on (4-methoxy-2,6-dimethylphenyl)phenylamine should focus on its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. This includes clinical trials to evaluate its safety and efficacy in humans. Additionally, research should explore the mechanisms underlying the psychedelic effects of this compound, including changes in brain activity patterns and neurotransmitter levels. Finally, the development of novel compounds that target the 5-HT2A receptor may lead to the discovery of new treatments for mood disorders.
合成方法
The synthesis of (4-methoxy-2,6-dimethylphenyl)phenylamine involves the reaction of 2,6-dimethylaniline with paraformaldehyde to form 2,6-dimethylphenylamine. This intermediate is then reacted with anisaldehyde to produce 2,6-dimethoxyphenyl-2-nitropropene. Reduction of this intermediate with sodium borohydride yields 2,6-dimethoxyphenyl-2-amino-propane, which is then reacted with benzaldehyde to produce this compound.
科学研究应用
(4-methoxy-2,6-dimethylphenyl)phenylamine has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that this compound has a unique mechanism of action that differs from traditional antidepressants. It acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of classic psychedelics such as LSD and psilocybin.
属性
IUPAC Name |
4-methoxy-2,6-dimethyl-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-9-14(17-3)10-12(2)15(11)16-13-7-5-4-6-8-13/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKITJDDRGSCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=CC=CC=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl {[allyl(formyl)amino]methyl}phosphonate](/img/structure/B5159534.png)
![(4-morpholinylmethyl){6-[(4-morpholinylmethyl)(nitro)amino]hexyl}nitroamine](/img/structure/B5159536.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine](/img/structure/B5159538.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)



![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)
![1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5159600.png)

![1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
![N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)